- Total Synthesis of Enigmazole A from Cinachyrella enigmatica. Bidirectional Bond Constructions with an Ambident 2,4-Disubstituted Oxazole Synthon, Journal of the American Chemical Society, 2010, 132(30), 10286-10292

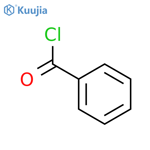

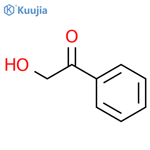

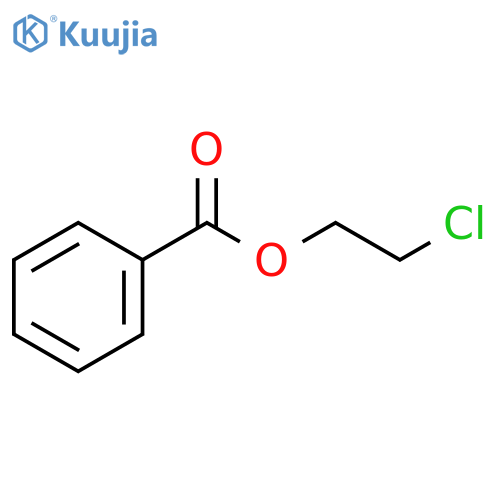

Cas no 939-55-9 (2-Chloroethyl benzoate)

2-Chloroethyl benzoate Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Chloroethyl benzoate

- Benzoic Acid 2-Chloroethyl Ester

- Ethanol, 2-chloro-,1-benzoate

- Ethanol,2-chloro-,benzoate

- 2-Chloroethylbenzoate

- Ethanol, 2-chloro-, benzoate

- chloroethyl benzoate

- PubChem19864

- benzoic acid 2-chloro-ethyl ester

- NSC44612

- AK135063

- SY042617

- EN001676

- AX8073584

- B006

- Ethanol, 2-chloro-, benzoate (6CI, 7CI, 8CI, 9CI)

- Chloroethylbenzoate

- NSC 44612

- β-Chloroethyl benzoate

- 939-55-9

- DTXSID30239866

- SCHEMBL1594034

- Z56928949

- EN300-06102

- .BETA.-CHLOROETHYL BENZOATE

- ANPPGQUFDXLAGY-UHFFFAOYSA-

- AI3-19588

- ETHANOL, 2-CHLORO-, 1-BENZOATE

- AS-57775

- DB-057455

- B0068

- NSC-44612

- AKOS005198580

- JD23EKE6Q9

- UNII-JD23EKE6Q9

- InChI=1/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2

- MFCD00045290

- CS-W016989

-

- MDL: MFCD00045290

- Inchi: 1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2

- Chave InChI: ANPPGQUFDXLAGY-UHFFFAOYSA-N

- SMILES: O=C(C1C=CC=CC=1)OCCCl

Propriedades Computadas

- Massa Exacta: 184.02900

- Massa monoisotópica: 184.0291072g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 4

- Complexidade: 142

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 2.4

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- Superfície polar topológica: 26.3

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.203(lit.)

- Ponto de Fusão: 118°C

- Ponto de ebulição: 257°C(lit.)

- Índice de Refracção: 1.5270-1.5300

- PSA: 26.30000

- LogP: 2.08220

- Solubilidade: Not determined

2-Chloroethyl benzoate Informações de segurança

- RTECS:2045884

2-Chloroethyl benzoate Dados aduaneiros

- CÓDIGO SH:2916310090

- Dados aduaneiros:

China Customs Code:

2916310090Overview:

2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

2-Chloroethyl benzoate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB137169-25 g |

Benzoic acid 2-chloroethyl ester, 99%; . |

939-55-9 | 99% | 25g |

€103.80 | 2022-06-02 | |

| Enamine | EN300-06102-2.5g |

2-chloroethyl benzoate |

939-55-9 | 95% | 2.5g |

$32.0 | 2023-10-28 | |

| Enamine | EN300-06102-10.0g |

2-chloroethyl benzoate |

939-55-9 | 95% | 10g |

$88.0 | 2023-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0068-25ml |

2-Chloroethyl benzoate |

939-55-9 | 99.0%(GC) | 25ml |

¥890.0 | 2022-06-10 | |

| TRC | C984688-2.5g |

2-Chloroethyl Benzoate |

939-55-9 | 2.5g |

$ 86.00 | 2023-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B140414-25ml |

2-Chloroethyl benzoate |

939-55-9 | 98% | 25ml |

¥219.90 | 2023-09-04 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013463-5g |

2-Chloroethyl benzoate |

939-55-9 | 99% | 5g |

¥62 | 2024-05-20 | |

| abcr | AB137169-25g |

Benzoic acid 2-chloroethyl ester, 99%; . |

939-55-9 | 99% | 25g |

€113.20 | 2024-04-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0068-25ML |

2-Chloroethyl Benzoate |

939-55-9 | >99.0%(GC) | 25ml |

¥805.00 | 2024-04-15 | |

| TRC | C984688-2500mg |

2-Chloroethyl Benzoate |

939-55-9 | 2500mg |

$87.00 | 2023-05-18 |

2-Chloroethyl benzoate Método de produção

Synthetic Routes 1

1.2 Reagents: Ammonium chloride Solvents: Water

Synthetic Routes 2

- Pyridinium dichromate-assisted oxidative cleavage of α-functionalized benzylic alcohols by sodium percarbonate under phase-transfer conditions, Synthetic Communications, 1995, 25(14), 2051-9

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

- Copper-catalyzed Csp3-O cross-coupling of unactivated alkyl halides with organic peroxides, Tetrahedron, 2014, 70(2), 212-217

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

- Low-Temperature Iron-Catalyzed Depolymerization of Polyethers, ChemSusChem, 2012, 5(7), 1195-1198

Synthetic Routes 11

1.2 Reagents: Water

- A Three-Phase Four-Component Coupling Reaction: Selective Synthesis of o-Chloro Benzoates by KCl, Arynes, CO2, and Chloroalkanes, Organic Letters, 2019, 21(2), 345-349

Synthetic Routes 12

Synthetic Routes 13

- Transition-metal-free aerobic oxidative cleavage of C-C bonds in α-hydroxy ketones and mechanistic insight to the reaction pathway, Angewandte Chemie, 2012, 51(50), 12570-12574

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

- Organocatalytic selective benzoylation of alcohols with trichloromethyl phenyl ketone: inverse selectivity in benzoylation of alcohols containing phenol or aromatic amine functionality, Tetrahedron, 2012, 68(44), 9068-9075

Synthetic Routes 17

- Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions, RSC Advances, 2013, 3(43), 20246-20253

Synthetic Routes 18

- Synthesis of Esters from Stable and Convenient Sulfoxonium Precursors under Catalyst- and Additive-Free Conditions, Synlett, 2019, 30(15), 1820-1824

Synthetic Routes 19

Synthetic Routes 20

2-Chloroethyl benzoate Raw materials

- Ethanone,2,2,2-trichloro-1-phenyl-

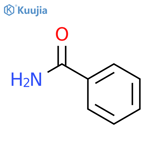

- Benzamide

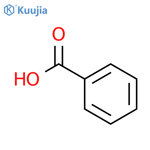

- Benzoic acid

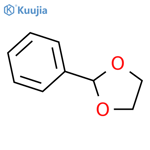

- 2-PHENYL-1,3-DIOXOLANE

- Polyethylene Glycol

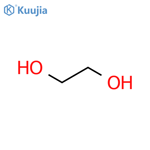

- Ethylene Glycol, Dehydrated

- Methoxypolyethylene glycols

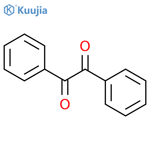

- diphenylethane-1,2-dione

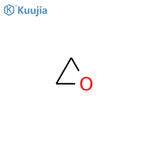

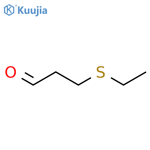

- Ethylene Oxide

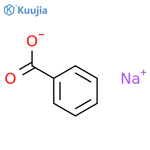

- Sodium benzoate

- 2-Hydroxyacetophenone

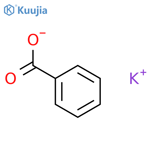

- Potassium benzoate

- Benzoyl chloride

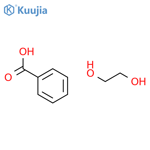

- 2-Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate)

- 2-(Dimethyl (oxo)-λ6-sulfanylidene)-1-phenylethan-1-one

2-Chloroethyl benzoate Preparation Products

2-Chloroethyl benzoate Literatura Relacionada

-

Jin Bai,Erdong Qu,Shangzhang Li,Riqian Zhu,Qinyue Deng,Wanfang Li Org. Chem. Front. 2023 10 5158

-

2. Reactions of relevance to the chemistry of aminoglycoside antibiotics. Part 6. A simple preparation of chlorohydrin benzoates from 1,2-and 1,3-glycolsThomas G. Back,Derek H. R. Barton,Bail L. Rao J. Chem. Soc. Perkin Trans. 1 1977 1715

-

3. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenesPeter H. Gore,Stewart Thorburn,David J. Weyell J. Chem. Soc. Perkin Trans. 1 1973 2940

-

4. Acylation. Part XXXVII. The catalysed benzoylation of ethylene oxides by benzoyl halides in aprotic solventsDerek P. N. Satchell,Valeri F. Shvets J. Chem. Soc. Perkin Trans. 2 1973 995

-

5. 497. Studies in pyrolysis. Part X. Model systems for the pyrolysis of poly(ethylene terephthalate) : 2-hydroxyethyl benzoate and related substancesH. V. R. Iengar,P. D. Ritchie J. Chem. Soc. 1957 2556

939-55-9 (2-Chloroethyl benzoate) Produtos relacionados

- 1806050-05-4(2-(Difluoromethyl)-6-hydroxy-3-methylpyridine)

- 443982-76-1(Diethyl (4-isopropyl-3,5-dimethoxybenzyl)phosphonate)

- 919867-66-6(1-(3,4-dichlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea)

- 90868-09-0(7-methyl-1H-indol-5-amine)

- 1341089-01-7(2-(2,2-difluoroacetyl)-3,5-dimethylcyclohexan-1-one)

- 851094-91-2(methyl 4-{5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-ylcarbamoyl}benzoate)

- 2167026-37-9(2-Naphthalenesulfonyl chloride, 5-amino-)

- 1421532-73-1(5-cyclopropyl-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide)

- 2137057-56-6(tert-butyl (3R)-3-[(cyclopentylamino)methyl]piperidine-1-carboxylate)

- 2228471-51-8(3-(aminomethyl)-3-(2-cyclopropylpropyl)cyclobutan-1-ol)